molecular formula C12H17N5O2 B1436567 6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1428139-46-1

6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1436567
M. Wt: 263.3 g/mol
InChI Key: PINRUQYLCHQUSB-UHFFFAOYSA-N
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Description

“6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one” is a chemical compound . It is used in the field of medicinal chemistry and is often used in the synthesis of various pharmaceuticals .

Scientific Research Applications

Antihypertensive Activity

Compounds bearing structural similarities, including morpholine, piperidine, or piperazine moieties on the [1,2,4]triazolo[1,5-a]pyrimidine framework, have been synthesized and tested for antihypertensive activity. Certain derivatives demonstrated promising activity in both in vitro and in vivo models, suggesting their potential for development into antihypertensive agents (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Tuberculostatic Activity

Structural analogs of a known antituberculous agent, featuring the [1,2,4]triazolo[1,5-a]pyrimidine core, have been synthesized and evaluated for their activity against tuberculosis. These compounds, produced through condensation reactions involving aromatic or hetaromatic aldehydes, showed promising results in tuberculostatic activity assessments, highlighting their potential for further development as treatments for tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Antimicrobial Activity

New derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their antimicrobial properties. These studies contribute to the understanding of the structure-activity relationships within this class of compounds, offering insights into their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, & Karaoglu, 2007).

Synthesis Techniques

The compound 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, has been synthesized in supercritical carbon dioxide. This method provides an environmentally friendly alternative for the synthesis of triazolo[1,5-a]pyrimidine derivatives, potentially including the compound of interest (Baklykov, Rusinov, Rusinov, Charushin, Kopchuk, Zyryanov, & Artem’ev, 2019).

properties

IUPAC Name

6-ethyl-7-methyl-2-morpholin-4-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-3-9-8(2)17-11(13-10(9)18)14-12(15-17)16-4-6-19-7-5-16/h3-7H2,1-2H3,(H,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINRUQYLCHQUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=NC(=N2)N3CCOCC3)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137843
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 6-ethyl-7-methyl-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

CAS RN

1428139-46-1
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 6-ethyl-7-methyl-2-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 6-ethyl-7-methyl-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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